molecular formula C5H6ClF3N2O B2941729 [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride CAS No. 1364678-00-1

[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride

Cat. No.: B2941729
CAS No.: 1364678-00-1
M. Wt: 202.56
InChI Key: FSFXLEHMBVYASA-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride typically involves the following steps:

  • Formation of the Oxazol Ring: The oxazol ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as Umemoto's reagent or trifluoromethylating agents.

  • Conversion to Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazol derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the oxazol ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxazol-5-carboxylic acids and their derivatives.

  • Reduction Products: Reduced oxazol derivatives.

  • Substitution Products: Substituted oxazol derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The specific pathways involved would depend on the context of its application, such as in drug design or material science.

Comparison with Similar Compounds

  • Trifluoromethyl Ketones: These compounds also contain the trifluoromethyl group but differ in their functional groups and core structures.

  • Oxazol Derivatives: Other oxazol derivatives may lack the trifluoromethyl group or have different substituents.

Uniqueness: The presence of the trifluoromethyl group in [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)11-10-4;/h1H,2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFXLEHMBVYASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364678-00-1
Record name 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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